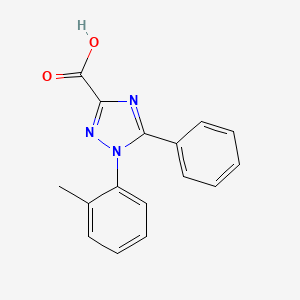

1-(2-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Descripción

1-(2-Methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a triazole-based small molecule featuring:

- A 1,2,4-triazole core substituted at position 1 with a 2-methylphenyl group and at position 5 with a phenyl group.

- This compound is of interest in medicinal chemistry due to the versatility of the triazole scaffold in drug design, particularly in enzyme inhibition and antimicrobial applications.

Propiedades

IUPAC Name |

1-(2-methylphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)19-15(12-8-3-2-4-9-12)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISWXISONPBWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, contributing to their biological activities.

Mode of Action

It’s known that the triazole ring in the compound can interact with biological targets through hydrogen bonding and other non-covalent interactions. The phenyl groups may also contribute to the compound’s activity through hydrophobic interactions.

Biochemical Pathways

For instance, indole derivatives, which share a similar aromatic structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Actividad Biológica

1-(2-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of 1-(2-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step reactions starting from simpler triazole derivatives. The general synthetic route includes:

- Formation of Triazole Ring : The initial step often involves the cyclization of hydrazones or hydrazides with carbonyl compounds.

- Carboxylation : Subsequent carboxylation reactions introduce the carboxylic acid functional group at the appropriate position on the triazole ring.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory properties. For instance:

- Inhibition of COX Enzymes : The compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The IC50 values for COX-2 inhibition were reported to be lower than those for COX-1, indicating a selective anti-inflammatory effect .

Anticancer Activity

The anticancer potential of 1-(2-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid has been explored through various in vitro assays:

- Cell Proliferation Inhibition : In studies involving cancer cell lines such as HeLa and A549, the compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings and the triazole moiety can significantly influence biological activity. Key findings include:

- Substituent Effects : The introduction of electron-donating groups on the aromatic rings enhances anti-inflammatory activity by stabilizing the transition states during enzyme inhibition.

| Compound Structure | Biological Activity | IC50 (μM) |

|---|---|---|

| 1-(2-methylphenyl)-5-phenyl | Anti-inflammatory | 28.39 |

| 5-methyl-1-phenyl | Anticancer | 0.21 |

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted on carrageenan-induced paw edema in rats showed that triazole derivatives exhibited comparable anti-inflammatory effects to indomethacin, a widely used NSAID. The ED50 values for these compounds were significantly lower than those for traditional therapies .

Case Study 2: Anticancer Efficacy

In a recent investigation into various triazole derivatives against breast cancer cell lines, it was found that compounds similar to 1-(2-methylphenyl)-5-phenyl exhibited enhanced cytotoxicity compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Comparación Con Compuestos Similares

Key Observations:

- Electron-Withdrawing Groups (Cl, F) : Chlorophenyl or fluorophenyl substituents enhance binding to enzymatic targets (e.g., CDK2/cyclin A) but may reduce solubility .

- Steric Effects : Bulky substituents (e.g., isopropyl at position 5) correlate with antiangiogenic activity, likely due to altered protein interactions .

- Carboxylic Acid vs. Hydroxamic Acid : Hydroxamic acid derivatives (e.g., compound 5n in ) show improved anti-inflammatory activity compared to carboxylic acids, possibly due to enhanced metal chelation.

Antimicrobial Activity

Triazole-oxadiazole hybrids (e.g., 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid) demonstrate moderate antibacterial activity against E. coli and S. aureus (MIC 25–50 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.